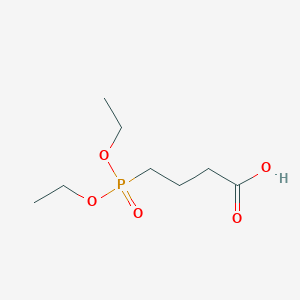

4-(Diethoxyphosphoryl)butanoic acid

Beschreibung

4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound that has garnered interest in academic research due to its unique bifunctional nature, possessing both a carboxylic acid and a diethyl phosphonate (B1237965) group. This structure provides a versatile platform for various chemical transformations and applications.

Eigenschaften

IUPAC Name |

4-diethoxyphosphorylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHMQUIASGRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344422 | |

| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38694-48-3 | |

| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Diethoxyphosphoryl Butanoic Acid and Analogues

Direct Synthesis of 4-(Diethoxyphosphoryl)butanoic Acid

The most straightforward approach to obtaining this compound involves the transformation of a readily available precursor, typically its corresponding ester. This method is valued for its simplicity and high-yielding nature.

The direct synthesis of this compound is commonly achieved through the hydrolysis of its ester form, such as Ethyl 4-(diethoxyphosphoryl)butanoate. chemspider.com Hydrolysis, which translates to "splitting with water," is a fundamental reaction in organic chemistry where an ester is cleaved back into its constituent carboxylic acid and alcohol. libretexts.orgchemguide.co.uk This transformation can be catalyzed by either an acid or a base. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: In this method, the ester is heated with an excess of water in the presence of a strong acid catalyst, like dilute hydrochloric or sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the products—this compound and ethanol (B145695)—a large volume of water is used. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is often the preferred method as the reaction is irreversible and goes to completion. libretexts.orgchemguide.co.uk The ester is heated with a strong base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial products are the alcohol (ethanol) and the carboxylate salt (e.g., sodium 4-(diethoxyphosphoryl)butanoate). chemguide.co.uk To obtain the final carboxylic acid, the reaction mixture is subsequently acidified with a strong acid, which protonates the carboxylate salt. chemguide.co.uk The separation of products is often simpler in this method; the alcohol can be distilled off, and the desired acid can be isolated after acidification. chemguide.co.uk

Table 1: Comparison of Hydrolysis Methods for Ester Precursors

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Reagents | Ester, excess water, strong acid catalyst (e.g., H₂SO₄, HCl) | Ester, strong base (e.g., NaOH, KOH) |

| Reaction Nature | Reversible libretexts.orgchemguide.co.uk | Irreversible (goes to completion) chemguide.co.uk |

| Initial Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.org |

| Final Step | None required for acid product | Acidification required to obtain carboxylic acid chemguide.co.uk |

| Advantages | Direct formation of the carboxylic acid | High yield, easier product separation chemguide.co.uk |

Transitioning the synthesis of phosphonocarboxylic acids from a laboratory setting to an industrial scale requires careful optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. sylzyhg.comresearchgate.net For compounds like this compound, which has potential applications as a scale inhibitor, process optimization is a critical step. sylzyhg.comresearchgate.netnih.gov

Key considerations for scale-up include:

Catalyst and Reagent Selection: Minimizing the cost and environmental impact of reagents is crucial. For hydrolysis, while strong acids and bases are effective, their handling and disposal on a large scale require robust infrastructure. The choice of catalyst can also influence reaction time and temperature.

Solvent Choice: The ideal solvent should be inexpensive, recyclable, and have a low environmental footprint. For many large-scale syntheses, processes that minimize solvent use or employ water are preferred. google.com

Temperature and Pressure Control: Reaction kinetics are highly dependent on temperature. Maintaining optimal temperature control in large reactors is essential to prevent side reactions and ensure consistent product quality.

Purification Methods: Industrial-scale production aims to avoid costly and time-consuming purification techniques like chromatography. google.com Crystallization is a preferred method for purification on a large scale. orgsyn.org For the hydrolysis of ethyl 4-(diethoxyphosphoryl)butanoate, a well-designed workup involving extraction and distillation can yield a high-purity product.

Table 2: Key Parameters for Scale-Up Optimization

| Parameter | Objective | Considerations for Scale-Up |

|---|---|---|

| Reactants | High purity, low cost | Sourcing reliable, cost-effective starting materials. |

| Solvent | Low toxicity, easy to remove/recycle | Preference for water, ethanol, or other green solvents. google.com |

| Catalyst | High activity, low loading, recyclable | Investigating heterogeneous catalysts for easier separation. |

| Temperature | Lowest effective temperature | Balancing reaction rate with energy costs and safety. orgsyn.org |

| Reaction Time | Minimize batch time | Optimization to maximize reactor throughput. |

| Purification | Avoid chromatography | Developing robust crystallization or distillation protocols. orgsyn.org |

Precursor-Based Synthetic Approaches to Phosphonobutanoic Acid Derivatives

Beyond the direct synthesis of this compound, various strategies exist to create its derivatives, often starting from more complex or stereochemically defined precursors. These methods allow for the introduction of additional functional groups or control over the molecule's three-dimensional structure.

Chiral phosphonates are of significant interest in medicinal chemistry, and their synthesis often relies on starting materials from the "chiral pool." Phosphonoserine, a phosphorus-containing analog of the amino acid serine, represents a valuable chiral building block for creating more complex, enantiomerically pure phosphonic acids. mdpi.comresearchgate.net

Synthesizing a phosphonobutanoic acid derivative from phosphonoserine would involve a sequence of reactions to extend the carbon backbone and modify the existing functional groups (amino and hydroxyl). A hypothetical synthetic pathway could involve:

Protection of the amino and phosphonate (B1237965) groups.

Reduction of the carboxylic acid moiety of the serine backbone to a primary alcohol.

Conversion of the resulting hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).

Displacement of the leaving group with a cyanide ion (a carbon-carbon bond-forming step).

Hydrolysis of the resulting nitrile to a carboxylic acid, thus forming the butanoic acid structure.

Final deprotection to yield the chiral phosphonobutanoic acid derivative.

This approach leverages the inherent chirality of phosphonoserine to produce stereochemically defined products, which is a key advantage in the development of bioactive molecules. researchgate.net

Vinyl phosphonates are versatile intermediates in organic synthesis, amenable to a wide range of chemical transformations. beilstein-journals.org Their synthesis can be reliably achieved through methods like the Heck coupling of vinyl phosphonic acid with aryl or alkyl halides. nih.govrsc.org The "acetonide protected" terminology refers to the protection of a 1,2- or 1,3-diol functional group elsewhere in the molecule as a cyclic ketal with acetone. Acetonides are stable to many reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org

A synthetic strategy utilizing an acetonide-protected vinyl phosphonate to generate a phosphonobutanoic acid derivative could proceed via functionalization of the carbon-carbon double bond. For example, a hydroboration-oxidation reaction could be used to convert the vinyl group into a primary alcohol. Subsequent oxidation of this alcohol would then yield the desired carboxylic acid moiety.

Table 3: Plausible Synthetic Sequence from a Vinyl Phosphonate

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydroboration | 1. BH₃•THF; 2. H₂O₂, NaOH | Acetonide-protected hydroxyethylphosphonate |

| 2 | Oxidation | PCC or Jones Reagent | Acetonide-protected phosphonoacetic acid derivative |

| 3 | Acetonide Deprotection | Aqueous Acid (e.g., HCl) | Diol-containing phosphonoacetic acid derivative |

This pathway demonstrates how the vinyl phosphonate group acts as a masked carboxylic acid equivalent, allowing for its introduction and subsequent conversion under specific reaction conditions.

The synthesis of aminophosphonic acids, which are important peptide mimics, can be achieved using highly reactive intermediates such as phosphono-carbonyl chlorides. nih.gov A phosphono-carbonyl chloride is a bifunctional molecule that contains both a phosphonate group and a highly reactive acyl chloride.

The acyl chloride can be prepared from the corresponding carboxylic acid—in this case, this compound—by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 4-(diethoxyphosphoryl)butanoyl chloride is a potent electrophile.

This reactive intermediate can then be used to synthesize aminophosphonic acid derivatives through reaction with various nitrogen nucleophiles. For instance, reaction with an amino acid ester would form a new amide bond, linking the phosphonobutanoic acid moiety to an amino acid. This method is analogous to the use of phosphonochloridates (containing a P-Cl bond) to form phosphonamidate (P-N) bonds in the synthesis of phosphonopeptides. nih.gov

Table 4: Reactivity of Phosphono-Carbonyl Chloride

| Nucleophile | Product Type | Significance |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Primary Amide | Forms 4-(diethoxyphosphoryl)butanamide. |

| Primary/Secondary Amine (RNH₂/R₂NH) | Secondary/Tertiary Amide | Creates N-substituted amide derivatives. |

| Amino Acid Ester | Peptidic Structure | A key step in building phosphonopeptide analogues. nih.gov |

| Alcohol (ROH) | Ester | Converts the acyl chloride back to an ester. |

This strategy highlights the utility of converting the relatively stable carboxylic acid group into a highly reactive acyl chloride to facilitate the formation of new amide bonds, which is a cornerstone of peptide and aminophosphonic acid synthesis. google.com

Oxidation of Primary Alcohols with Ruthenium Catalysis

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov Ruthenium-based catalysts have emerged as effective reagents for this purpose, offering high efficiency and selectivity under various reaction conditions. organic-chemistry.orggoogle.com

A common strategy involves the use of a ruthenium complex in conjunction with a co-oxidant. For instance, ruthenium trichloride (B1173362) (RuCl₃) or ruthenium dioxide (RuO₂) can be used in catalytic amounts with a stoichiometric amount of a peracid or another oxidizing agent like sodium periodate. google.com The reaction is typically carried out in an inert organic solvent. google.com

Another approach utilizes a dehydrogenative reaction catalyzed by a ruthenium complex, such as [RuCl₂(IPr)(p-cymene)], in the presence of a base like hydroxide. organic-chemistry.org This method generates the carboxylic acid salt and hydrogen gas, offering an environmentally benign pathway. organic-chemistry.orgyoutube.com The choice of solvent, such as toluene, can simplify product isolation through precipitation and extraction. organic-chemistry.org These ruthenium-catalyzed systems have been successfully applied to a range of primary alcohols, including benzylic and aliphatic substrates. organic-chemistry.org While direct examples for the synthesis of this compound via this method are not prevalent in the literature, the general applicability of these ruthenium-catalyzed oxidations to primary alcohols suggests their potential for converting a suitable phosphonate-containing primary alcohol to the desired carboxylic acid.

| Catalyst System | Co-oxidant/Base | Substrate Scope | General Yields | Reference |

| RuCl₃ / Peracid | Peracetic acid | Primary alcohols, vicinal-diols | Not specified | google.com |

| RuO₂ / NaIO₄ | Sodium periodate | Primary alcohols | ~40% | google.com |

| [RuCl₂(IPr)(p-cymene)] / Hydroxide | Potassium hydroxide | Benzylic and saturated aliphatic alcohols | Good to excellent | organic-chemistry.org |

Asymmetric Synthesis of Chiral Phosphonobutanoic Acid Analogues

The biological activity of phosphonic acids is often dependent on the absolute configuration of the stereogenic centers. mdpi.com Consequently, the development of asymmetric synthetic methods to access enantiomerically pure chiral phosphonobutanoic acid analogues is of considerable importance.

A powerful strategy for the asymmetric synthesis of enantiopure γ-aminophosphonic acids involves the use of chiral sulfinimines. acs.org This methodology relies on the highly diastereoselective addition of nucleophiles to enantiopure N-sulfinylimines. acs.org The N-sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the addition and allowing for the predictable synthesis of either enantiomer of the target amine. acs.org

The key step is the addition of a phosphonate-containing nucleophile to a chiral sulfinimine. The stereoselectivity of this addition is typically high, leading to the formation of the desired γ-aminophosphonic acid precursor with excellent diastereomeric excess. The sulfinyl group can be readily cleaved under mild acidic conditions to afford the final enantiomerically enriched γ-aminophosphonic acid. acs.org This method has been successfully applied to the synthesis of various biologically active aminophosphonic acids.

Palladium-catalyzed C(sp³)–H activation has recently emerged as a versatile tool for the construction of complex organic molecules, including chiral γ-phosphono-α-amino acids. This strategy enables the direct formation of a carbon-carbon bond at an unactivated C(sp³)–H position, offering a more atom-economical and convergent approach compared to traditional methods. nih.gov

In this approach, an N-protected amino acid derivative containing a directing group is coupled with a phosphonate-containing alkyl halide in the presence of a palladium catalyst. The directing group, often an 8-aminoquinoline (B160924) amide, facilitates the C–H activation at the γ-position of the amino acid backbone. wikipedia.org The reaction typically proceeds with high yields and excellent control over both enantioselectivity and diastereoselectivity, allowing for the synthesis of a wide range of structurally diverse and optically active γ-phosphono-α-amino acids. nih.govrsc.org The directing group can be subsequently removed to furnish the desired final product.

| Catalyst | Directing Group | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield |

| Pd(OAc)₂ | 8-Aminoquinoline | Phosphonated alkyl iodides | High | High |

The introduction of an azide (B81097) group via diastereoselective azidation serves as a valuable strategy for the synthesis of chiral aminophosphonic acids. This method typically involves the use of a chiral auxiliary to control the stereochemistry of the azidation step.

While specific examples for the diastereoselective azidation of phosphonobutanoic acid precursors are not extensively documented, the principles can be inferred from related transformations. A chiral auxiliary, often attached to the phosphonate-containing substrate, creates a chiral environment that directs the approach of the azide nucleophile. This results in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary, often through hydrolysis or hydrogenolysis, yields the enantiomerically enriched α- or β-aminophosphonic acid derivative. The azide group can then be reduced to the corresponding amine. The efficiency of this method relies on the ability of the chiral auxiliary to induce high diastereoselectivity in the azidation step and its facile removal without racemization of the newly formed stereocenter.

The Michael addition of chiral nucleophiles to α,β-unsaturated systems is a cornerstone of asymmetric synthesis. Chiral glycine (B1666218) Schiff bases, particularly their nickel(II) complexes, have proven to be effective nucleophiles in this context for the asymmetric synthesis of various amino acids. researchgate.netmdpi.com

This methodology can be extended to the synthesis of γ-aminophosphonic acid analogues. The reaction involves the addition of a chiral glycine Schiff base Ni(II)-complex to an α,β-unsaturated phosphonate. The chiral ligand on the nickel complex controls the facial selectivity of the addition, leading to the formation of the product with high stereoselectivity. researchgate.net The resulting adduct can then be hydrolyzed to remove the chiral auxiliary and the Schiff base, affording the desired enantiomerically enriched γ-aminophosphonic acid derivative. This approach offers a versatile route to these compounds, with the stereochemical outcome being tunable by the choice of the chiral ligand.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful and sustainable approach for the production of complex molecules like this compound and its analogues. nih.govnih.gov Enzymes can catalyze reactions with high regio-, chemo-, and stereoselectivity under mild conditions, often circumventing the need for protecting groups and reducing the number of synthetic steps. nih.govyoutube.com

While a specific chemoenzymatic route to this compound has not been detailed, the potential of this approach is evident from related studies on the synthesis of other phosphonates and functionalized amino acids. nih.govyoutube.com For instance, enzymes such as phosphomutases and various oxidoreductases are involved in the biosynthesis of natural phosphonate products and could be harnessed for synthetic purposes. nih.gov A potential chemoenzymatic strategy could involve the enzymatic phosphorylation of a suitable precursor or the enzymatic resolution of a racemic mixture of a phosphonate-containing intermediate. As the field of enzyme engineering and biocatalyst development continues to advance, chemoenzymatic methods are expected to play an increasingly important role in the synthesis of chiral phosphonates. youtube.com

Synthesis of Heterocyclic Systems Incorporating Diethoxyphosphoryl Butanoate Moieties

The incorporation of a diethoxyphosphoryl butanoate framework into heterocyclic structures is a significant area of synthetic chemistry, driven by the potential applications of the resulting compounds in medicinal chemistry and materials science. The phosphonate group can act as a key pharmacophore or modulate the electronic properties of the heterocyclic system. Various synthetic strategies have been developed to construct these complex molecules, often involving cyclization reactions where the phosphonate-containing butanoic acid or a derivative is a key building block.

One prominent approach involves the synthesis of lactones, which are cyclic esters. For instance, α-diethoxyphosphoryl-γ-lactones can be synthesized through various ring-closure and ring-homologation strategies. These lactones serve as versatile intermediates for further chemical transformations. A notable reaction is the base-catalyzed ethanolysis of substituted α-diethoxyphosphoryl-γ-lactones using sodium ethoxide in tetrahydrofuran, which stereoselectively yields alkyl- and alkenylcyclopropanecarboxylic acid ethyl esters. researchgate.net

Another strategy focuses on the Michael addition to α,β-unsaturated phosphonates. For example, 3-alkylidenetetrahydro-2-furanones can be prepared via a two-step sequence starting from 3-diethoxyphosphoryl-2,5-dihydro-2-furanone. researchgate.net This method involves the Michael addition of various nucleophiles to the dihydrofuranone, followed by an olefination reaction. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic phosphonates. The Kabachnik-Fields reaction, a classic MCR, can be adapted for this purpose. For example, the reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602) under microwave irradiation can produce (oxoisoindolinyl)phosphonates in high yields. researchgate.net This method allows for the creation of a library of structurally related compounds by varying the amine and phosphite components. researchgate.net

Detailed findings from a study on the synthesis of (oxoisoindolinyl)phosphonates are presented below.

Table 1: Synthesis of (Oxoisoindolinyl)phosphonate Derivatives via Multicomponent Reaction

| Entry | Amine | Phosphite | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Butylamine | Dibenzyl phosphite | Diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 81-90 |

| 2 | Benzylamine | Dibenzyl phosphite | Diethyl (2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 80-90 |

| 3 | Butylamine | Dimethyl phosphite | Dimethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 85 |

| 4 | Butylamine | Diethyl phosphite | Diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 88 |

| 5 | Butylamine | Diisopropyl phosphite | Diisopropyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 82 |

| 6 | Butylamine | Dibutyl phosphite | Dibutyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate | 84 |

Data sourced from a study on multicomponent synthesis of heterocyclic phosphonates. researchgate.net

Furthermore, the addition of phosphorus nucleophiles to imines derived from heterocyclic aldehydes is a common method for preparing heterocyclic α-aminophosphonates. chim.it This approach involves reacting a heterocyclic aldehyde with a primary amine to form an imine, which then undergoes nucleophilic attack by a phosphite ester. For instance, the reaction of heterocyclic aldehydes with primary amines and diethyl H-phosphonate at elevated temperatures yields the corresponding α-aminomethylphosphonate diethyl esters. chim.it These reactions typically proceed in good yields, although they require heating. chim.it

Table 2: Synthesis of Heterocyclic α-Aminomethylphosphonate Diethyl Esters

| Entry | Heterocyclic Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Thiazole-2-carboxaldehyde | Benzylamine | Diethyl (phenyl(thiazol-2-yl)methyl)phosphonate | 89 |

| 2 | Thiazole-2-carboxaldehyde | 4-Methoxybenzylamine | Diethyl ((4-methoxyphenyl)(thiazol-2-yl)methyl)phosphonate | 79 |

| 3 | Quinoline-3-carboxaldehyde | Benzylamine | Diethyl (phenyl(quinolin-3-yl)methyl)phosphonate | 71 |

| 4 | Quinoline-4-carboxaldehyde | Benzylamine | Diethyl (phenyl(quinolin-4-yl)methyl)phosphonate | 65 |

| 5 | Imidazole-2-carboxaldehyde | Benzylamine | Diethyl (phenyl(1H-imidazol-2-yl)methyl)phosphonate | 41 |

Data sourced from research on the synthesis of heterocyclic substituted phosphonates. chim.it

These synthetic methodologies highlight the versatility of using building blocks like this compound and its analogues to construct a diverse range of heterocyclic systems, paving the way for the exploration of their chemical and biological properties.

Chemical Transformations and Reaction Mechanisms

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters, amides, acid anhydrides, and acid chlorides.

Esterification: 4-(diethoxyphosphoryl)butanoic acid can be converted to its corresponding esters through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. quora.com This is a reversible process where water is removed to drive the reaction towards the ester product. quora.comyoutube.com For instance, the reaction with ethanol (B145695) yields ethyl 4-(diethoxyphosphoryl)butanoate and water. quora.comyoutube.com A general equation for this transformation is the reaction of this compound with a generic alcohol (ROH) to produce the corresponding ester and water. quora.com Other esterification methods include reaction with epoxides to form β-hydroxyesters. quora.com

Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849), or primary or secondary amines. libretexts.org These reactions typically require a coupling agent to activate the carboxylic acid or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov A recent development in amidation is a light-mediated protocol that allows for the direct formation of an amide bond between a carboxylic acid and an amine using pyridine (B92270) and carbon tetrabromide under UVA or sunlight irradiation. nih.gov

Table 1: Esterification and Amidation Reactions of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl 4-(diethoxyphosphoryl)butanoate |

| Amidation | Amine (R-NH₂), Coupling Agent | N-substituted 4-(diethoxyphosphoryl)butanamide |

| Photochemical Amidation | Amine, Pyridine-CBr₄, Light (UVA/Sunlight) | N-substituted 4-(diethoxyphosphoryl)butanamide |

Acid Anhydride Formation: Symmetrical anhydrides of this compound can be synthesized. One common laboratory method involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. libretexts.org Another approach is the dehydration of two molecules of the carboxylic acid, often requiring a dehydrating agent or high temperatures. youtube.com

Acid Chloride Formation: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form 4-(diethoxyphosphoryl)butanoyl chloride. libretexts.org This is a crucial transformation as acid chlorides are highly reactive intermediates for the synthesis of esters and amides. wikipedia.org Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), and phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. chemguide.co.uklibretexts.org A related compound, (diethoxyphosphoryl)propionyl chloride, has been synthesized using oxalyl chloride. molaid.com

Table 2: Anhydride and Acid Chloride Formation from this compound

| Product | Reagents |

|---|---|

| 4,4'-((oxodiphosphinoyl)bis(oxy))bis(butanoic acid) (Anhydride) | Dehydrating Agent or corresponding Acid Chloride and Carboxylate |

| 4-(Diethoxyphosphoryl)butanoyl chloride (Acid Chloride) | Thionyl chloride (SOCl₂), Phosphorus(III) chloride (PCl₃), or Phosphorus(V) chloride (PCl₅) |

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. While simple carboxylic acids like butanoic acid are resistant to decarboxylation upon heating, the presence of other functional groups can facilitate this reaction. masterorganicchemistry.com For instance, β-keto acids readily undergo decarboxylation when heated via a cyclic transition state, forming an enol intermediate that tautomerizes to the ketone. masterorganicchemistry.comyoutube.com

Phosphonate (B1237965) Group Reactivity and Transformations

The phosphonate group offers a different set of reactive possibilities, primarily centered around the generation of a carbanion and its subsequent nucleophilic reactions.

The protons on the carbon atom adjacent (alpha) to the phosphonate group are acidic and can be removed by a strong base, such as sodium hydride or butyllithium, to form a phosphonate carbanion. libretexts.org This carbanion is a potent nucleophile and is stabilized by the adjacent phosphorus atom. libretexts.org

These carbanions are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. thermofisher.com The carbanion derived from this compound (after protection of the acidic proton of the carboxylic acid) can react with aldehydes or ketones to form alkenes. This reaction is highly valuable for the stereoselective synthesis of E-alkenes. thermofisher.com

The Wittig reaction and its variants are powerful tools for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orgwikipedia.org In a hypothetical scenario, if this compound were to be converted into a phosphoryl-containing aldehyde, this aldehyde could then participate in a Wittig-type reaction.

More relevant to the reactivity of the phosphonate group itself is the Horner-Wadsworth-Emmons (HWE) reaction. thermofisher.com In this reaction, the phosphonate carbanion, generated from this compound (with a protected carboxyl group), would react with an aldehyde or ketone. The reaction proceeds through a nucleophilic attack of the carbanion on the carbonyl carbon, forming a betaine-like intermediate which then collapses to an oxaphosphetane. libretexts.orgyoutube.com This four-membered ring intermediate then fragments to yield the alkene and a water-soluble phosphate (B84403) byproduct, which is a key advantage over the traditional Wittig reaction that produces triphenylphosphine (B44618) oxide. thermofisher.comyoutube.com

Stereochemical Control and Diastereoselectivity in Transformations

The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility.

The stereospecificity of ring-closure reactions is governed by a set of principles known as Baldwin's rules, which predict the relative favorability of different cyclization pathways. wikipedia.org These rules classify ring closures based on ring size (e.g., 5- or 6-membered), the trajectory of the bond formation (exo or endo), and the hybridization of the electrophilic atom (tet, trig, or dig). wikipedia.orglibretexts.org For example, 5-exo-trig cyclizations are generally favored, while 5-endo-trig cyclizations are disfavored. libretexts.org These preferences are based on the stereoelectronic requirements for optimal orbital overlap between the nucleophile and the electrophile. wikipedia.org In the context of this compound derivatives, these rules would predict the stereochemical course of intramolecular reactions, such as the formation of lactones or other heterocyclic systems.

A notable application demonstrating stereochemical control is the highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate. researchgate.net This process involves an aza-Michael addition of primary amines to a 3,4-difunctionalized 1,3-diene, followed by an intramolecular cyclization. researchgate.net The high diastereoselectivity observed in the formation of the pyrrolidine (B122466) ring highlights the influence of the bulky diethoxyphosphoryl group in directing the approach of the nucleophile, leading to the preferential formation of one diastereomer. researchgate.net The synthesis yields the corresponding pure pyrrolidines in good yields, demonstrating a reliable method for producing stereochemically defined phosphorylated heterocyclic esters. researchgate.net

Table 1: Diastereoselective Synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate

| Entry | Amine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Benzyl | 4a | 87 | >95:5 |

| 2 | p-Methoxybenzyl | 4b | 85 | >95:5 |

| 3 | p-Chlorobenzyl | 4c | 82 | >95:5 |

| 4 | n-Butyl | 4d | 75 | >95:5 |

Data derived from a study on the aza-Michael addition and subsequent intramolecular cyclization. researchgate.net

Functionalization for Conjugation and Polymerization

The bifunctional nature of this compound, possessing both a carboxylic acid and a phosphonate ester, makes it a versatile candidate for creating more complex molecules through conjugation and polymerization. nih.govresearchgate.net The carboxylic acid group provides a reactive handle for standard coupling reactions, such as amidation or esterification, allowing it to be attached to other molecules, including polymers or biomolecules. nih.gov

The field of polymer chemistry has seen the use of related organophosphorus compounds for functionalization. nih.govarizona.edu For instance, dithiophosphoric acids have been used for the functionalization of polyenes. nih.govarizona.edu Similarly, monomers containing phosphonate groups have been successfully polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers with phosphorus-containing side chains. researchgate.net The presence of the phosphonate moiety can impart unique properties to the resulting polymers, such as improved flame retardancy or altered optical properties. researchgate.netnih.gov Furthermore, the functionalization of conjugated polymers is a key strategy to tailor their electronic and physical properties for specific applications. mcmaster.ca The incorporation of moieties like this compound could introduce desirable characteristics such as improved solubility, processability, and specific interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of specific nuclei. For 4-(Diethoxyphosphoryl)butanoic acid, ¹H, ¹³C, and ³¹P NMR spectroscopy would be employed to provide a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethoxy groups on the phosphorus atom would exhibit a triplet for the methyl (CH₃) protons and a multiplet (quartet) for the methylene (B1212753) (CH₂O) protons, due to coupling with each other. The butanoic acid chain would present three distinct methylene (CH₂) group signals. The CH₂ group adjacent to the phosphorus atom would be split into a doublet of triplets due to coupling with both the phosphorus atom and the adjacent CH₂ group. The other two CH₂ groups would show complex multiplet patterns due to coupling with their neighboring protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. nih.govnist.gov

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 6H | -OCH₂CH ₃ |

| ~4.1 | Multiplet | 4H | -OCH ₂CH₃ |

| ~2.0 | Multiplet | 2H | -P-CH₂CH ₂- |

| ~2.4 | Multiplet | 2H | -CH₂CH ₂COOH |

| ~1.8 | Multiplet | 2H | -PCH ₂- |

| >10 | Broad Singlet | 1H | -COOH |

Note: The chemical shifts are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would appear at the most downfield position (around 170-180 ppm). The carbons of the ethoxy groups would show two signals, one for the methyl carbons and another for the methylene carbons, with the latter being coupled to the phosphorus atom. The three methylene carbons of the butanoic acid chain would also exhibit distinct signals, with the carbon atom directly bonded to the phosphorus showing a significant C-P coupling constant. nist.govspectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C OOH |

| ~62 (doublet) | -OC H₂CH₃ |

| ~16 (doublet) | -OCH₂C H₃ |

| ~30 (doublet) | -P-C H₂- |

| ~25 | -P-CH₂C H₂- |

| ~35 | -C H₂COOH |

Note: The chemical shifts are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. researchgate.net For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus atom in the molecule. The chemical shift of this signal would be characteristic of a phosphonate (B1237965) ester. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent carbon atoms of the butanoic acid chain and the ethoxy groups. The chemical shift is typically referenced to an external standard of 85% phosphoric acid. chemicalbook.com

Table 3: Predicted ³¹P NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~25-35 | Singlet (proton-decoupled) |

Note: The chemical shift is a predicted value based on analogous phosphonates. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

ESI-HRMS would be a key technique for confirming the molecular formula of this compound. This soft ionization technique would likely produce a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions would allow for the unambiguous determination of the elemental composition, C₈H₁₇O₅P.

Table 4: Predicted ESI-HRMS Data for this compound

| Ion | Calculated m/z |

| [C₈H₁₇O₅P + H]⁺ | 225.0895 |

| [C₈H₁₇O₅P + Na]⁺ | 247.0714 |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and phosphonate ester groups. A very broad O-H stretching band would be observed in the region of 3300-2500 cm⁻¹ for the carboxylic acid. A strong C=O stretching vibration for the carbonyl group would appear around 1710 cm⁻¹. The P=O stretching vibration of the phosphonate group would be visible as a strong band around 1250 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl chains would be observed around 2900-3000 cm⁻¹, and P-O-C stretching vibrations would appear in the fingerprint region. mdpi.com

Table 5: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad, Strong | O-H (Carboxylic acid) |

| 2980-2850 | Medium-Strong | C-H (Alkyl) |

| ~1710 | Strong | C=O (Carboxylic acid) |

| ~1250 | Strong | P=O (Phosphonate) |

| ~1030 | Strong | P-O-C (Phosphonate) |

Note: The wavenumbers are predicted values based on characteristic absorption frequencies for the respective functional groups.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and interpret the properties of this compound at an atomic level. Through various theoretical models, it is possible to elucidate electronic characteristics and potential intermolecular behaviors that are difficult to observe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. jcdronline.org Calculations are often performed using specific basis sets, such as B3LYP/6-31+G(d), to optimize the molecular geometry and predict various properties. biointerfaceresearch.com For butanoic acid derivatives, DFT has been successfully utilized to calculate geometric parameters (bond lengths and angles), thermodynamic properties, and vibrational frequencies. jcdronline.orgbiointerfaceresearch.com These theoretical vibrational frequencies can then be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure. jcdronline.org

The application of DFT to this compound allows for the prediction of its most stable conformation and provides data on its thermodynamic stability. nih.gov Such calculations are crucial for designing new molecules with specific properties and for understanding their fundamental reactivity. biointerfaceresearch.com

Table 1: Representative Data from a DFT Calculation for a Butanoic Acid Derivative This table is illustrative and shows the type of data obtained from DFT calculations on similar molecules.

| Parameter | Calculated Value (B3LYP/6-31+G(d)) | Unit |

| Total Energy | -1441.45 | a.u. |

| Dipole Moment | 13.5028 | Debye |

| C=O Stretch Freq. | 1710 | cm⁻¹ |

| O-H Stretch Freq. | 3470 | cm⁻¹ |

Data based on findings for related butanoic acid derivatives. biointerfaceresearch.comresearchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution within a molecule in terms of localized electron-pair "bonding" units. researchgate.net It provides a detailed picture of charge transfer and hyperconjugative interactions, which are key to understanding molecular stability and reactivity. jcdronline.org For butanoic acid derivatives, NBO analysis has been used to analyze the delocalization of electron density, which can reveal the stability arising from interactions between occupied (donor) and unoccupied (acceptor) orbitals. jcdronline.orgbiointerfaceresearch.com In this compound, NBO analysis would be particularly useful for studying the interactions involving the lone pairs on the phosphoryl and carbonyl oxygen atoms and the antibonding orbitals within the molecule. This can help identify the most reactive sites for nucleophilic or electrophilic attack. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. mdpi.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and potential for intramolecular charge transfer (ICT). mdpi.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical data obtained from HOMO-LUMO analysis of related organic acids.

| Parameter | Energy (eV) |

| EHOMO | -7.273 |

| ELUMO | -3.169 |

| Energy Gap (ΔE) | 4.104 |

Data based on findings for related molecules. mdpi.com

Electrostatic Potential (ESP) mapping, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. wuxiapptec.com It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov On an ESP map, regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. wuxiapptec.com

For this compound, the ESP map would show the most negative potential (red) concentrated around the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups, as these are the most electronegative atoms. The most positive potential (blue) would be located near the acidic hydrogen of the carboxylic acid group (-COOH), confirming it as the primary site for deprotonation. wuxiapptec.com This visual representation of charge distribution is crucial for understanding hydrogen bonding interactions and predicting reaction regioselectivity. wuxiapptec.com

X-ray Crystallographic Analysis of Derivatives and Complexes

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While a crystal structure for this compound itself may not be widely reported, analysis of its derivatives and complexes provides invaluable structural information. mdpi.comresearchgate.net

Studies on derivatives of butanoic acid, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveal key structural features that are likely to be conserved. mdpi.comsemanticscholar.org These studies often show an extended, or all-trans, configuration in the butanoic acid backbone. mdpi.com However, significant twists can occur around certain bonds, particularly between the chain and any terminal ring structures. semanticscholar.org

A critical feature observed in the crystal structures of carboxylic acid derivatives is the formation of supramolecular assemblies through hydrogen bonding. mdpi.comsemanticscholar.org Carboxylic acid groups commonly form hydrogen-bonded dimers, where the O-H of one molecule interacts with the C=O of a neighboring molecule. mdpi.com The analysis of such derivatives helps to build a comprehensive understanding of the steric and electronic factors that govern the molecular conformation and crystal packing of related compounds. mdpi.commdpi.comsemanticscholar.org

Elemental Analysis Techniques (e.g., ICP-OES for Phosphorus Content)

Elemental analysis is a fundamental procedure used to confirm the composition of a synthesized compound. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust technique for the quantitative determination of elemental composition, particularly for metals and certain non-metals like phosphorus. analytik-jena.usresearchgate.net

To perform the analysis, a sample of this compound would first be digested, typically using a microwave system with an acid mixture, to break down the organic matrix. researchgate.net The resulting solution is then introduced into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at characteristic wavelengths. analytik-jena.us The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For this compound (C₈H₁₇O₅P), ICP-OES is the ideal method to accurately quantify the phosphorus content, thereby verifying the compound's identity and purity. nih.gov The technique's precision and accuracy are validated through the analysis of standard reference materials. researchgate.net

Table 3: Representative ICP-OES Data for Phosphorus Content This table illustrates how results from an ICP-OES analysis would be presented to verify the phosphorus content in a sample of this compound.

| Parameter | Value |

| Compound Formula | C₈H₁₇O₅P |

| Molecular Weight | 224.19 g/mol |

| Theoretical Phosphorus (P) Content | 13.82% |

| Measured Phosphorus (P) Content (by ICP-OES) | 13.79% |

| Relative Standard Deviation (RSD) | < 2% |

Research Applications in Chemical Biology and Medicinal Chemistry

Biological Activity Profiling and Screening of 4-(Diethoxyphosphoryl)butanoic acid and Analogues

The exploration of this compound and its analogues in chemical biology and medicinal chemistry is primarily centered on the compound's structural resemblance to the short-chain fatty acid butyric acid and the presence of the organophosphonate group. This unique combination suggests potential interactions with biological systems that recognize butyrate (B1204436), as well as activities characteristic of organophosphonates.

In medicinal chemistry, the phosphonate (B1237965) group is often utilized as a bioisostere of the phosphate (B84403) group due to its similar size and geometry, but with the key difference of a non-hydrolyzable P-C bond, which increases metabolic stability. nih.govnih.gov This stability is a desirable attribute in drug design. Phosphonates are recognized for their ability to mimic the transition state of enzymatic reactions involving phosphates, leading to potent enzyme inhibition. nih.gov The butanoic acid portion of the molecule provides a structural motif similar to butyric acid, a known histone deacetylase (HDAC) inhibitor and a ligand for certain G-protein coupled receptors. biointerfaceresearch.com The combination of these two moieties in this compound suggests its potential as a scaffold for developing metabolically stable enzyme inhibitors or receptor modulators. Research into phosphonate derivatives often focuses on their utility as antiviral agents, anticancer therapeutics, and inhibitors of enzymes involved in cholesterol biosynthesis. nih.govwikipedia.org

The Human Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as G-protein coupled receptor 109A (GPR109A), is a key biological target for short-chain fatty acids like butyric acid. wikipedia.orgmdpi.com HCAR2 is a class A G-protein-coupled receptor that, upon activation, can influence various physiological processes, including lipolysis and immune responses. nih.govbiorxiv.org Butyric acid is an endogenous agonist for HCAR2. wikipedia.org Given the structural similarity of the butanoic acid backbone in this compound to butyric acid, it is plausible that this phosphonate derivative could interact with HCAR2. However, the presence of the bulky and negatively charged diethoxyphosphoryl group at the 4-position would significantly alter the molecule's size, polarity, and charge distribution compared to butyric acid. These changes could influence its binding affinity and efficacy at the HCAR2 receptor. Cryo-EM structures of HCAR2 have revealed a deep binding pocket, and specific residues are crucial for agonist recognition. nih.govbiorxiv.org Whether this compound can effectively bind to this pocket and induce the conformational changes necessary for receptor activation would require specific experimental validation.

Table 1: Known Agonists of Human Hydroxycarboxylic Acid Receptor 2 (HCAR2)

| Agonist | Type | Reference |

| Butyric acid | Endogenous | wikipedia.org |

| β-hydroxybutyric acid | Endogenous | wikipedia.org |

| Niacin (Nicotinic acid) | Drug | wikipedia.org |

| Acipimox | Drug | wikipedia.org |

| Monomethyl fumarate | Drug | wikipedia.org |

This table is interactive and can be sorted by clicking on the column headers.

Organophosphates can undergo metabolic transformation in the body, primarily through the action of cytochrome P450 enzymes and esterases. researchgate.netmdpi.com These metabolic processes can lead to the formation of various metabolites that may have their own biological activities. The butanoic acid component of the molecule, if released through metabolism, could enter cellular metabolic pathways. Butyrate, for instance, is a primary energy source for colonocytes and can influence cellular metabolism by inhibiting histone deacetylases, thereby altering gene expression. biointerfaceresearch.com

Activation of HCAR2 by agonists like butyrate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. mdpi.com This signaling cascade can impact downstream pathways involved in inflammation and lipid metabolism. mdpi.com Should this compound or its metabolites interact with HCAR2 or other receptors, it could potentially modulate these signaling pathways. However, the specific metabolic fate of this compound and its subsequent effects on signaling cascades have not been extensively studied.

This compound itself is not a direct product of microbial fermentation in the gut, which is the primary source of short-chain fatty acids (SCFAs) like butyrate, acetate, and propionate. researchgate.net The production of SCFAs is a result of the breakdown of complex carbohydrates by the gut microbiota. researchgate.net Therefore, this compound would not play a direct role in the natural production mechanisms of SCFAs. Instead, as a synthetic analogue, its relevance lies in its potential to mimic the biological effects of naturally produced SCFAs, particularly butyrate.

Several organophosphonate compounds have been investigated for their antimicrobial properties. mdpi.com The mechanism of action often involves the inhibition of essential bacterial enzymes. For example, phosphonopeptides, which are peptides containing a phosphonate group, can be actively transported into bacterial cells and subsequently inhibit enzymes involved in cell wall biosynthesis. nih.gov Dipeptides based on 4-amino-4-phosphonobutyric acid have demonstrated antibacterial activity against Escherichia coli and Serratia marcescens. nih.govoup.com The antimicrobial activity of these compounds is dependent on their ability to be transported across the bacterial cytoplasmic membrane. nih.gov While these findings suggest that the organophosphonate class has antimicrobial potential, the specific activity of this compound against various microbial strains has not been reported.

Table 2: Examples of Organophosphonates with Antimicrobial Activity

| Compound Type | Target Organism(s) | Mechanism of Action | Reference |

| Phosphonopeptides | Escherichia coli, Serratia marcescens | Inhibition of cell wall biosynthesis | nih.govnih.govoup.com |

| 4-amino-4-phosphonobutyric acid dipeptides | Escherichia coli, Serratia marcescens | Inhibition of cell wall biosynthesis | nih.govoup.com |

This table is interactive and can be sorted by clicking on the column headers.

Butanoic acid and its derivatives have been explored for their antiviral properties. biointerfaceresearch.comnih.gov Some studies suggest that butyrate may have a preventive effect against certain viral infections by modulating the host's antiviral response. nih.gov However, the effect of butyrate on viral infections is not fully understood, and some reports indicate it could increase cell susceptibility to certain viruses. nih.gov

In the broader class of organophosphonates, several compounds have been developed as potent antiviral drugs. wikipedia.orgfrontiersin.org Acyclic nucleoside phosphonates are a prominent class of antivirals that act by inhibiting viral DNA polymerases. frontiersin.org Furthermore, phosphonate derivatives of natural products like betulin have been synthesized and evaluated for their antiviral activity against various human and animal viruses. mdpi.com The antiviral potential of this compound has not been specifically investigated, but the presence of both the butanoic acid and phosphonate moieties suggests that it could be a starting point for the design of novel antiviral agents.

Mechanistic Studies of Biological Interactions

Derivatives originating from the this compound framework are instrumental in probing the intricate mechanisms of biological interactions at a molecular level. By systematically modifying the structure, researchers can create chemical tools to investigate how ligands bind to receptors and how substrates and inhibitors interact with enzyme active sites.

The butanoic acid structure is a key feature in molecules designed to study receptor-mediated signaling. For instance, constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4), a selective glutamate (B1630785) receptor ligand, have been synthesized to understand its bioactive conformation. nih.gov By creating cyclopropyl versions of AP4, researchers can restrict the molecule's rotation and observe how these rigid forms interact with different neuronal pathways, such as the lateral perforant path (LPP) and medial perforant path (MPP) in the hippocampus. nih.gov

Studies using such analogues have revealed that the biologically active conformation of AP4 likely differs between various receptor sites. For example, two different constrained analogues showed similar potency in the LPP but vastly different potencies in the MPP, suggesting distinct conformational requirements for binding and activation at these sites. nih.gov Molecular modeling based on these findings helps to postulate the specific spatial arrangement of the functional groups necessary for receptor interaction, indicating that an extended conformation of the butanoic acid backbone is preferred for activity in the LPP. nih.gov This approach of using structurally defined analogues is crucial for mapping receptor pharmacophores and understanding the precise nature of ligand-receptor binding.

The this compound structure is a direct precursor to phosphinothricin (B1261767) (PPT) and its analogues, which are potent inhibitors of glutamine synthetase (GS). drugfuture.comnih.gov This enzyme is vital for nitrogen metabolism, catalyzing the formation of glutamine from glutamate and ammonia (B1221849). researchgate.netresearchgate.net Phosphinothricin, a naturally occurring amino acid, acts as a powerful inhibitor of GS. drugfuture.comnih.gov

Researchers have designed and synthesized a wide array of α- and γ-substituted analogues of phosphinothricin to probe the active site of glutamine synthetase. nih.gov These studies have confirmed that the analogues act as competitive inhibitors with respect to glutamate, with inhibition constants (Ki) in the low micromolar range. nih.govnih.gov Kinetic analyses demonstrate that these compounds can inactivate the enzyme, but the activity can be restored upon dilution, indicating a dissociable enzyme-inhibitor complex. nih.gov The design of these inhibitors is often guided by the crystal structure of the target enzyme, allowing for the rational modification of the inhibitor to enhance binding or explore interactions with specific amino acid residues in the active site. nih.gov For example, modifications to the methyl group of phosphinothricin have been explored to interact with the ammonium binding site within the enzyme's active cleft. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Phosphinothricin (PPT) | Sorghum GS1 (cytosolic) | Low micromolar range | Competitive vs. L-glutamate |

| Phosphinothricin (PPT) | Sorghum GS2 (chloroplastic) | Low micromolar range | Competitive vs. L-glutamate |

| PPT Analogue (Compound 2) | Escherichia coli GS | 0.59 µM | Not specified |

| Cyclopentane PPT Analogue | Mung bean GS | Effective as L-phosphinothricin | Mechanism-based inactivator |

| Cyclohexane PPT Analogue | Mung bean GS | Binds 700-fold less tightly than L-phosphinothricin | Mechanism-based inactivator |

Design and Development of Bioactive Analogues and Prodrugs

The versatility of the this compound scaffold makes it a cornerstone in the design of new bioactive compounds. By modifying its functional groups, scientists can create analogues of neurotransmitters and other endogenous molecules, as well as develop prodrugs with improved pharmacological properties.

The phosphonate group is a well-established bioisostere for the carboxylate group found in many biologically active molecules. This principle is applied in the design of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Replacing the carboxylic acid of GABA or its analogues with a phosphonic acid group can lead to compounds with novel pharmacological profiles, including altered receptor selectivity and potency. nih.gov

For example, bioisosteric replacement of the carboxylate in GABA analogues has been used to generate selective antagonists for GABAC receptors. nih.gov These studies have shown that a zwitterionic structure is not essential for antagonist activity; rather, the presence of appropriate heteroatoms for hydrogen bonding is key. nih.gov Conformationally restricted analogues of GABA, such as those containing double or triple bonds, help elucidate the specific conformations that the neurotransmitter adopts when binding to different receptor subtypes. nih.gov This knowledge is critical for designing new therapeutic agents that can selectively target GABAA or GABAC receptors. nih.gov

The development of analogues of phosphinothricin and AP4 is an active area of drug discovery. While phosphinothricin is primarily known as a herbicide, its potent inhibition of glutamine synthetase makes it a lead compound for developing drugs against targets where this enzyme is crucial, such as in certain bacteria or cancer cells. drugfuture.comresearchgate.net For instance, based on the structure of phosphinothricin, potent inhibitors of E. coli glutamine synthetase have been designed as potential antitubercular agents. nih.gov

Similarly, analogues of the glutamate receptor ligand AP4 are being developed to create selective agents for modulating glutamatergic neurotransmission. The synthesis of constrained analogues, such as cyclopropyl derivatives, is a key strategy to understand the bioactive conformation required for interaction with specific glutamate receptor subtypes. nih.gov This information is vital for the development of drugs targeting neurological disorders where glutamate signaling is dysregulated.

| Compound | Neuronal Pathway | Activity (IC50) | Inferred Site of Action |

|---|---|---|---|

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid (Compound 5) | Lateral Perforant Path (LPP) | 18 µM | Presynaptic |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid (Compound 6) | Lateral Perforant Path (LPP) | 17 µM | Presynaptic |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid (Compound 5) | Medial Perforant Path (MPP) | 1580 µM | Presynaptic |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid (Compound 6) | Medial Perforant Path (MPP) | 81 µM | Presynaptic |

Glutamic acid is a central molecule in cellular metabolism, and its pathways are often altered in diseases like cancer. nih.gov Consequently, designing derivatives of glutamic acid to modulate the activity of related enzymes is a promising therapeutic strategy. nih.gov Compounds that can interfere with the metabolism of glutamine, which is derived from glutamic acid, are particularly attractive as potential anticancer agents because many cancer cells are highly dependent on glutamine for fuel. nih.govnih.gov

The development of novel glutamic acid derivatives often involves computational methods, such as molecular docking, to predict how these molecules will interact with target enzymes like glutamine synthetase. nih.gov Based on these predictions, libraries of compounds can be designed and synthesized. nih.gov For example, new derivatives of N-(4-aminobenzoyl)-l-glutamic acid have been developed as inhibitors of dihydrofolate reductase in Plasmodium falciparum, the parasite that causes malaria. nih.gov These efforts highlight how modifying the basic glutamic acid structure can lead to the discovery of new therapeutic leads for a variety of diseases. nih.gov

Phosphonate Analogues as Transition State Inhibitors

Phosphonate analogues have emerged as a significant class of enzyme inhibitors due to their ability to mimic the transition state of various enzymatic reactions. wikipedia.org Enzymes often catalyze reactions by stabilizing a high-energy transition state intermediate, thus lowering the activation energy. youtube.com Compounds that structurally and electronically resemble this transition state can bind to the enzyme's active site with high affinity, acting as potent inhibitors. wikipedia.orgyoutube.com

Phosphonates are particularly effective as transition state analogues for enzymes that catalyze reactions involving tetrahedral intermediates, such as peptidases and lipases. researchgate.net In the hydrolysis of a peptide bond, for instance, the carbonyl carbon of the scissile bond converts from a trigonal planar (sp²) to a tetrahedral (sp³) geometry in the transition state. The tetrahedral and anionic nature of the phosphonate group effectively mimics this transient structure. researchgate.netnih.gov

A key advantage of phosphonates over their phosphate counterparts is their greater stability against chemical and enzymatic hydrolysis due to the presence of a non-hydrolyzable phosphorus-carbon (P-C) bond. researchgate.net This resistance to cleavage makes them more persistent inhibitors in biological systems.

While direct studies on this compound as a transition state inhibitor are not extensively documented in publicly available research, its structural features suggest a potential inhibitory role against enzymes that process dicarboxylic acids. A closely related compound, succinyl phosphonate, which is a phosphonate analogue of the Krebs cycle intermediate α-ketoglutarate, has been shown to be an effective inhibitor of the α-ketoglutarate dehydrogenase complex. nih.govmedchemexpress.com The phosphonate group in succinyl phosphonate mimics the carboxyl group that is lost during the decarboxylation reaction catalyzed by this enzyme, thereby blocking the active site. frontiersin.orgnih.gov Given that this compound is an analogue of glutaric acid, it could potentially act as a transition state inhibitor for enzymes that utilize glutarate or structurally similar dicarboxylic acids as substrates. The diethyl ester form would likely require in vivo hydrolysis to the corresponding phosphonic acid to become an active inhibitor. nih.gov

The following table provides examples of phosphonate-based transition state inhibitors and the enzymes they target, illustrating the general principle.

| Phosphonate Inhibitor | Target Enzyme | Mechanism of Action |

| Phosphonate analogues of peptide substrates | Carboxypeptidase A | Mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov |

| Succinyl phosphonate | α-ketoglutarate dehydrogenase complex | Acts as a transition state analogue for the decarboxylation of α-ketoglutarate. nih.govfrontiersin.orgnih.gov |

| Phosphon(in)ate analogues | Amide and ester hydrolases | Mimic the transition state during the hydrolysis of amides and esters. frontiersin.org |

Applications in Nanomaterials and Materials Science

Phosphonate Coating for Nanoparticles

Phosphonates, including carboxyalkylphosphonates like this compound, are highly effective ligands for the surface modification and functionalization of a wide range of nanoparticles. The utility of these molecules stems from the strong and stable bond formed between the phosphonate group and the surface of various metal and metal oxide nanoparticles. This robust anchoring provides a versatile platform for tailoring the surface properties of nanoparticles for specific applications in materials science and biomedicine.

The phosphonate group serves as an excellent anchor due to its ability to form strong coordinate bonds with surface metal atoms of nanoparticles, such as iron oxide, gold, and zinc sulfide. researchgate.net This interaction is often more stable than the bonds formed by other common anchoring groups like carboxylates, especially in aqueous environments and at varying pH levels.

Molecules like this compound are bifunctional, possessing both a phosphonate anchoring group and a terminal carboxylic acid group. This dual functionality is particularly valuable in nanoparticle surface engineering. The phosphonate end attaches to the nanoparticle surface, while the carboxylic acid end remains exposed to the surrounding environment. This exposed carboxylic acid can then be used for a variety of purposes:

Improved Colloidal Stability: The charged carboxylate group can provide electrostatic repulsion between nanoparticles, preventing their aggregation and improving their dispersibility in aqueous solutions. researchgate.net

Further Functionalization: The carboxylic acid group serves as a convenient chemical handle for the covalent attachment of other molecules, such as polymers (e.g., polyethylene glycol for stealth properties), fluorescent dyes for imaging, or specific targeting ligands (e.g., antibodies or peptides) for biomedical applications. researchgate.netmdpi.com

The table below summarizes the roles of the functional groups of a generic carboxyalkylphosphonate in nanoparticle coating.

| Functional Group | Role in Nanoparticle Coating |

| Phosphonate Group | Acts as a strong and stable anchor to the surface of metal and metal oxide nanoparticles. researchgate.net |

| Alkyl Chain | Provides a spacer between the nanoparticle surface and the terminal functional group, which can influence the accessibility of the terminal group and the packing density of the coating. |

| Carboxylic Acid Group | Enhances colloidal stability through electrostatic repulsion and provides a reactive site for further covalent functionalization with other molecules. researchgate.netmdpi.com |

Future Directions and Emerging Research Avenues

Expansion of Asymmetric Synthesis Methodologies for Complex Derivatives

A significant frontier in the chemistry of 4-(Diethoxyphosphoryl)butanoic acid is the development of its chiral analogues. The introduction of stereocenters into the butanoic acid backbone could profoundly influence the biological activity and interaction of its derivatives with chiral environments like enzyme active sites. Future research will likely focus on establishing robust methods for asymmetric synthesis.

Drawing inspiration from established strategies for other α-aminophosphonates, several routes could be explored:

Use of Chiral Auxiliaries: Condensation of aldehydes with chiral amines to form chiral imines, followed by the addition of phosphites, is a well-regarded method for controlling stereochemistry. nih.gov

Catalytic Asymmetric Addition: The development of chiral catalysts for the addition of phosphites to non-chiral imines presents a more atom-economical approach to achieving enantioselectivity. nih.gov

Sharpless Asymmetric Dihydroxylation: For creating derivatives with hydroxyl groups, methods like the Sharpless asymmetric dihydroxylation, which has been successfully used on related cyclic systems, could be adapted to introduce cis-hydroxyl groups with high enantiomeric excess. nih.gov

The successful implementation of these methods would yield a library of stereoisomers, enabling detailed studies into structure-activity relationships.

| Asymmetric Strategy | Key Reagents/Catalysts | Potential Outcome for Derivatives | Reference |

| Chiral Imine Addition | Chiral amines (e.g., (R)-α-methylbenzylamine) | Diastereoselective formation of aminophosphonate derivatives | nih.gov |

| Asymmetric Dihydroxylation | (DHQ)₂PHAL, (DHQD)₂PHAL | Enantiomerically enriched dihydroxy-butanoic acid phosphonates | nih.gov |

| Stereoselective Reduction | Sodium borohydride, Lithium aluminium hydride | Synthesis of specific stereoisomers of hydroxy-substituted derivatives | researchgate.net |

Exploration of Novel Chemical Transformations for Functionalization

The inherent functionality of this compound serves as a launchpad for diverse chemical modifications. Future work will concentrate on leveraging both the carboxylic acid and the phosphonate (B1237965) moieties to create novel derivatives with tailored properties.

Carboxylic Acid Group: This site is ripe for standard amide bond formation or esterification to attach various molecular fragments, including fluorescent tags for imaging, targeting ligands for specific cells, or polymeric backbones for new materials.

Phosphonate Group: The P-C bond is notably stable to hydrolysis, a key feature of phosphonates. nih.gov Research could focus on the hydrolysis of the diethyl esters to the corresponding phosphonic acid, which is crucial for mimicking phosphate (B84403) groups in biological systems and for applications as scale inhibitors where the free acid interacts with mineral surfaces. nih.govnih.govresearchgate.net The development of novel palladium-catalyzed methods for C-P bond formation and subsequent oxidation could also open new pathways to functionalized phosphonic acids from precursors like hypophosphorous acid. researchgate.net

Advanced Mechanistic Investigations into Biological Activities

While many phosphonates are known enzyme inhibitors, detailed mechanistic studies are often required to understand their specific mode of action. nih.gov For derivatives of this compound designed as bioactive agents, future research must employ advanced techniques to elucidate how they interact with their biological targets. This includes:

Enzyme Kinetics: Detailed kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ).

Structural Biology: X-ray crystallography or cryo-electron microscopy to visualize the binding of the inhibitor within the enzyme's active site, revealing key molecular interactions. researchgate.net

Computational Modeling: Molecular dynamics simulations can provide insights into the dynamic interactions between the inhibitor and its target, complementing experimental data. researchgate.net These simulations are crucial for understanding how factors like hydrogen bonding and ionic interactions contribute to the binding affinity and inhibitory effect. researchgate.net

Such investigations are critical for rationally designing second-generation compounds with improved potency and specificity.

Development of Targeted Bioactive Compounds with Enhanced Selectivity

A major goal in medicinal chemistry is to enhance the therapeutic index of bioactive compounds by ensuring they act specifically on their intended target, minimizing off-target effects. For this compound, this involves designing derivatives that can be selectively delivered or activated.

A key strategy is the development of prodrugs . Phosphonates are often highly charged at physiological pH, which limits their ability to cross cell membranes. nih.govtandfonline.comacs.org Masking the phosphonic acid as a neutral ester or amide prodrug can significantly improve bioavailability. nih.govnih.gov The "ProTide" technology, where a phosphonate is masked as an aryl amidate, is a sophisticated example of a prodrug strategy that has led to approved drugs and could be applied to derivatives of this compound. nih.gov These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active phosphonate exactly where it is needed. nih.govtandfonline.com

Integration into Interdisciplinary Research Fields

The versatility of the this compound scaffold makes it a candidate for application in diverse, interdisciplinary fields beyond traditional medicinal chemistry.

Bioinorganic Chemistry: The phosphonate group is an excellent chelator for metal ions. This property can be exploited to create metal complexes for applications in catalysis or as diagnostic imaging agents. The interaction of phosphonates with calcium ions is particularly relevant in the context of bone targeting or the prevention of calcium carbonate scaling in industrial settings. researchgate.netrsc.orgresearchgate.net

Drug Delivery Systems: The carboxylic acid moiety allows for the covalent attachment of the molecule to larger drug delivery platforms, such as nanoparticles, liposomes, or polymers. nih.gov This could be used to improve the pharmacokinetics of a conjugated drug, target it to specific tissues, or create a controlled-release formulation. The phosphonate group itself can act as a "bone-homing" moiety, enabling the targeted delivery of therapeutic agents to bone tissue for treating diseases like osteoporosis.

Q & A

Basic: What are the common synthetic routes for 4-(Diethoxyphosphoryl)butanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves phosphorylation of butanoic acid derivatives. A key approach is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated butanoic acid ester under anhydrous conditions . Efficiency optimization includes:

- Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) to accelerate phosphorylation .

- Solvent Control: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phosphite .